

# Application Notes and Protocols for UAMC-1110 in In Vivo Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UAMC-1110**

Cat. No.: **B611531**

[Get Quote](#)

## Application Notes

### Introduction

**UAMC-1110** is a potent and highly selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.<sup>[1][2][3]</sup> FAP is minimally expressed in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, such as in fibrosis and wound healing.<sup>[1][2]</sup> The enzymatic activity of FAP plays a crucial role in extracellular matrix remodeling, which in turn promotes tumor growth, invasion, and metastasis. By inhibiting FAP, **UAMC-1110** presents a promising therapeutic strategy for various cancers and fibrotic diseases. These application notes provide an overview of **UAMC-1110** and protocols for its use in preclinical mouse models.

### Mechanism of Action

**UAMC-1110** selectively inhibits the dipeptidyl peptidase and endopeptidase activity of FAP.<sup>[1]</sup> This inhibition is thought to disrupt the tumor-promoting functions of CAFs within the tumor microenvironment. The downstream effects of FAP inhibition can include modulation of the extracellular matrix, leading to reduced tumor cell invasion and migration. Furthermore, FAP activity has been linked to the activation of intracellular signaling pathways that promote cancer cell proliferation, such as the PI3K/AKT and Ras-ERK pathways. By blocking FAP's enzymatic function, **UAMC-1110** can indirectly suppress these pro-tumorigenic signaling cascades.

## Preclinical In Vivo Applications

**UAMC-1110** has been utilized in preclinical mouse models primarily as a tool to investigate the role of FAP in disease and as a blocking agent in FAP-targeted imaging studies to demonstrate the specificity of novel radiotracers. While extensive therapeutic studies with **UAMC-1110** as a standalone agent are not widely published, its high potency, selectivity, and favorable pharmacokinetic profile, including high oral bioavailability, make it a strong candidate for therapeutic evaluation in mouse models of cancer and fibrosis.[\[4\]](#)

## Quantitative Data Summary

The following table summarizes the available quantitative data for **UAMC-1110**. It is important to note that in vivo therapeutic efficacy data for **UAMC-1110** as a standalone agent is limited in publicly available literature. The dosage provided is from a study where **UAMC-1110** was used as a blocking agent.

| Parameter               | Species             | Value     | Administration Route | Application                   | Reference           |
|-------------------------|---------------------|-----------|----------------------|-------------------------------|---------------------|
| IC50 for FAP            | Human (recombinant) | 4.17 nM   | N/A                  | Enzyme Inhibition Assay       | <a href="#">[5]</a> |
| Dosage                  | Mouse               | 2 mg/kg   | Intravenous (IV)     | Blocking agent in PET imaging | <a href="#">[5]</a> |
| Oral Bioavailability    | Rat                 | 51%       | Per Os (PO)          | Pharmacokinetic study         | <a href="#">[4]</a> |
| Plasma Half-life (T1/2) | Rat                 | 3.2 hours | Per Os (PO)          | Pharmacokinetic study         | <a href="#">[4]</a> |

## Experimental Protocols

### Protocol 1: Formulation of **UAMC-1110** for In Vivo Administration

This protocol describes the preparation of a **UAMC-1110** solution suitable for intravenous, intraperitoneal, or oral administration in mice.

#### Materials:

- **UAMC-1110** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile filter tips

#### Procedure:

- Stock Solution Preparation:
  - Prepare a 10 mg/mL stock solution of **UAMC-1110** in DMSO.
  - Warm the solution slightly and vortex to ensure complete dissolution.
- Working Solution for Injection (Example for a 2 mg/kg dose in a 20g mouse):
  - The final injection volume is typically 100  $\mu$ L.
  - For a 2 mg/kg dose, a 20g mouse requires 0.04 mg of **UAMC-1110**.
  - Prepare a vehicle solution consisting of:
    - 10% DMSO
    - 40% PEG300

- 5% Tween-80
- 45% Sterile Saline
- To prepare 1 mL of the final formulation at a concentration of 0.4 mg/mL:
  - Take 40  $\mu$ L of the 10 mg/mL **UAMC-1110** stock solution in DMSO.
  - Add 60  $\mu$ L of DMSO to have a total of 100  $\mu$ L (10% of final volume).
  - Add 400  $\mu$ L of PEG300 and mix well.
  - Add 50  $\mu$ L of Tween-80 and mix well.
  - Add 450  $\mu$ L of sterile saline and mix thoroughly until a clear solution is formed.
- Administer 100  $\mu$ L of this working solution to a 20g mouse to achieve a 2 mg/kg dose.
- Prepare the working solution fresh on the day of use.

#### Protocol 2: Administration of **UAMC-1110** in a Xenograft Mouse Model of Cancer

This protocol provides a general workflow for evaluating the therapeutic efficacy of **UAMC-1110** in a subcutaneous xenograft mouse model.

#### Materials:

- Cancer cell line of interest (e.g., expressing FAP in the stroma)
- Female athymic nude mice (6-8 weeks old)
- Matrigel (optional)
- Sterile PBS
- Syringes and needles for cell injection and drug administration
- Calipers for tumor measurement

- Formulated **UAMC-1110** (from Protocol 1)
- Vehicle control solution

Procedure:

- Tumor Cell Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS at a concentration of  $5 \times 10^6$  cells/100  $\mu$ L (may be mixed 1:1 with Matrigel).
  - Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
  - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>) / 2.
  - When tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration:
  - Treatment Group: Administer **UAMC-1110** at a predetermined dose and schedule. Based on its oral bioavailability, administration can be via oral gavage or intraperitoneal/intravenous injection. A starting point for a therapeutic dose could be in the range of 10-50 mg/kg, administered daily or every other day. Dose-response studies are recommended to determine the optimal therapeutic dose.
  - Control Group: Administer the vehicle solution using the same volume, route, and schedule as the treatment group.
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

- Measure the final tumor weight and volume.
- Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry for FAP expression, analysis of downstream signaling markers).

## Visualizations



[Click to download full resolution via product page](#)

Caption: FAP signaling pathway and the inhibitory action of **UAMC-1110**.



[Click to download full resolution via product page](#)

Caption: A general experimental workflow for evaluating **UAMC-1110** in a mouse xenograft model.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UAMC-1110 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611531#uamc-1110-dosage-and-administration-for-in-vivo-mouse-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)